5'-Methylthioadenosine-d3
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Overview
Description
5’-Methylthioadenosine-d3 is a deuterated form of 5’-Methylthioadenosine, a naturally occurring sulfur-containing nucleoside. This compound is found in various species, including prokaryotes, yeast, plants, and higher eukaryotes . It plays a significant role in the methionine salvage pathway, which is crucial for cellular metabolism and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methylthioadenosine-d3 involves the incorporation of deuterium atoms into the 5’-Methylthioadenosine molecule. This can be achieved through the use of deuterated reagents in the reaction process. One common method involves the decarboxylation of S-adenosylmethionine, which produces 5’-Methylthioadenosine .
Industrial Production Methods
Industrial production of 5’-Methylthioadenosine-d3 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
5’-Methylthioadenosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions include 5-methylthioribose-1-phosphate and adenine, which are crucial intermediates in the methionine and purine salvage pathways .
Scientific Research Applications
5’-Methylthioadenosine-d3 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5’-Methylthioadenosine-d3 involves its role as a substrate for methylthioadenosine phosphorylase. This enzyme catalyzes the conversion of 5’-Methylthioadenosine-d3 to adenine and 5-methylthioribose-1-phosphate. These products are then utilized in the methionine and purine salvage pathways, which are essential for cellular growth and metabolism . Additionally, 5’-Methylthioadenosine-d3 acts as an agonist for adenosine receptors, regulating gene expression, proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- **5’-Methyl
Properties
Molecular Formula |
C11H15N5O3S |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-7-yl)-5-(trideuteriomethylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-10-6(16)9(12)13-3-14-10/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |
InChI Key |
CORUJUWTKCXKFP-YZLHILBGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=NC=NC(=C32)N)O)O |
Canonical SMILES |
CSCC1C(C(C(O1)N2C=NC3=NC=NC(=C32)N)O)O |
Origin of Product |
United States |
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